molecular formula C20H17F3N2O2 B11606270 N-(3,5-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

N-(3,5-dimethylphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide

Cat. No.: B11606270
M. Wt: 374.4 g/mol
InChI Key: NPKQWCBXYSBLJC-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group substituted with two methyl groups, an indole moiety, and a trifluoroacetyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes:

    Formation of the Indole Moiety: Starting with an appropriate precursor, such as 2-nitrotoluene, the indole ring is formed through a Fischer indole synthesis.

    Introduction of the Trifluoroacetyl Group: The indole intermediate is then reacted with trifluoroacetic anhydride under acidic conditions to introduce the trifluoroacetyl group.

    Coupling with the Phenyl Group: The final step involves coupling the trifluoroacetylated indole with 3,5-dimethylphenylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may enhance its binding affinity, while the indole moiety can facilitate interactions with aromatic residues in proteins. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE: shares similarities with other indole-based compounds, such as:

Uniqueness

The uniqueness of N-(3,5-DIMETHYLPHENYL)-2-[3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE lies in its trifluoroacetyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable molecule for research and development.

Properties

Molecular Formula

C20H17F3N2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide

InChI

InChI=1S/C20H17F3N2O2/c1-12-7-13(2)9-14(8-12)24-18(26)11-25-10-16(19(27)20(21,22)23)15-5-3-4-6-17(15)25/h3-10H,11H2,1-2H3,(H,24,26)

InChI Key

NPKQWCBXYSBLJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(F)(F)F)C

Origin of Product

United States

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